

Comparative Pharmacokinetics of Danofloxacin Mesylate Formulations: A Guide for Researchers

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Compound of Interest

Compound Name: Danofloxacin Mesylate

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A comprehensive analysis of pharmacokinetic profiles of different **danofloxacin mesylate** formulations across various animal models, supported by experimental data and detailed methodologies.

Danofloxacin, a synthetic fluoroquinolone antimicrobial agent, is widely used in veterinary medicine for the treatment of respiratory diseases in cattle, swine, and poultry.^{[1][2]} Its efficacy is intrinsically linked to its pharmacokinetic properties, which can be significantly influenced by the drug's formulation. This guide provides a comparative analysis of different **danofloxacin mesylate** formulations, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of various **danofloxacin mesylate** formulations administered through different routes in several animal species. These parameters are crucial for evaluating the absorption, distribution, and elimination of the drug.

Table 1: Comparative Pharmacokinetics of a Novel Sustained-Release Lipogel Formulation and Conventional Danofloxacin in Rabbits (Subcutaneous Administration)

Pharmacokinetic Parameter	Sustained-Release Lipogel (10 mg/kg)	Conventional Formulation (6 mg/kg)
Cmax (µg/mL)	0.41 ± 0.15	0.68 ± 0.09
Tmax (hr)	4.70 ± 1.60	0.80 ± 0.26
AUC (µg·hr/mL)	15.30 ± 3.00	3.70 ± 2.00
MRT (hr)	156.00 ± 20.00	8.50 ± 3.60

Data sourced from a comparative study in rabbits.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Pharmacokinetic Parameters of **Danofloxacin Mesylate** in Various Species and Administration Routes

Animal Species	Administration Route	Dose (mg/kg)	Cmax (µg/mL)	Tmax (hr)	t1/2β (hr)	Bioavailability (F%)
Sheep	Intramuscular	1.25	0.32 ± 0.02	1.23 ± 0.34	3.35 ± 0.23	95.71 ± 4.41
Gushi Chickens	Oral	5	-	-	11.24 ± 3.90	40.12 ± 15.83
Gushi Chickens	Intravenous	5	-	-	10.17 ± 3.72	-
Horses	Intravenous	5	-	-	8.00 ± 0.48	-
Horses	Intramuscular	5	1.37 ± 0.13	-	-	100.0 ± 12.5
Horses	Intragastric	7.5	0.99 ± 0.1	-	-	35.8 ± 8.5
Pigs	Intramuscular	2.5	-	1.10 ± 0.03	-	95.2
Goats	Intravenous	6	-	-	10.09	-
Goats	Oral	12	0.13	8	-	-
Cattle	Subcutaneous	8	-	-	3-6	-
Cattle	Intramuscular	1.25	-	0.8-1.3	3.9-4.4	101
Cattle	Subcutaneous	1.25	-	0.8-1.3	3.9-4.4	94

This table compiles data from multiple studies.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) Note that direct comparison between species may be limited due to differing experimental conditions.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the pharmacokinetic data. Below are detailed protocols for key experiments.

Pharmacokinetic Study of Sustained-Release Lipogel vs. Conventional Formulation in Rabbits

- Animal Model: Healthy rabbits were used for this study.[1][3]
- Formulations:
 - Sustained-Release Lipogel: A novel formulation prepared by incorporating danofloxacin-loaded mesoporous silica nanoparticles into liposomes, which were then integrated into a chitosan and β -glycerophosphate solution.[3]
 - Conventional Danofloxacin: **Danofloxacin mesylate**. [1]
- Administration: Both formulations were administered via a single subcutaneous injection.[1][3]
- Blood Sampling: Blood samples were collected at specific time points post-administration.[3]
- Analytical Method: Danofloxacin concentrations in plasma samples were measured using High-Performance Liquid Chromatography (HPLC).[1] The HPLC method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[1]
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum concentration (C_{max}), time to reach C_{max} (T_{max}), area under the concentration-time curve (AUC), and mean residence time (MRT).[3][4]

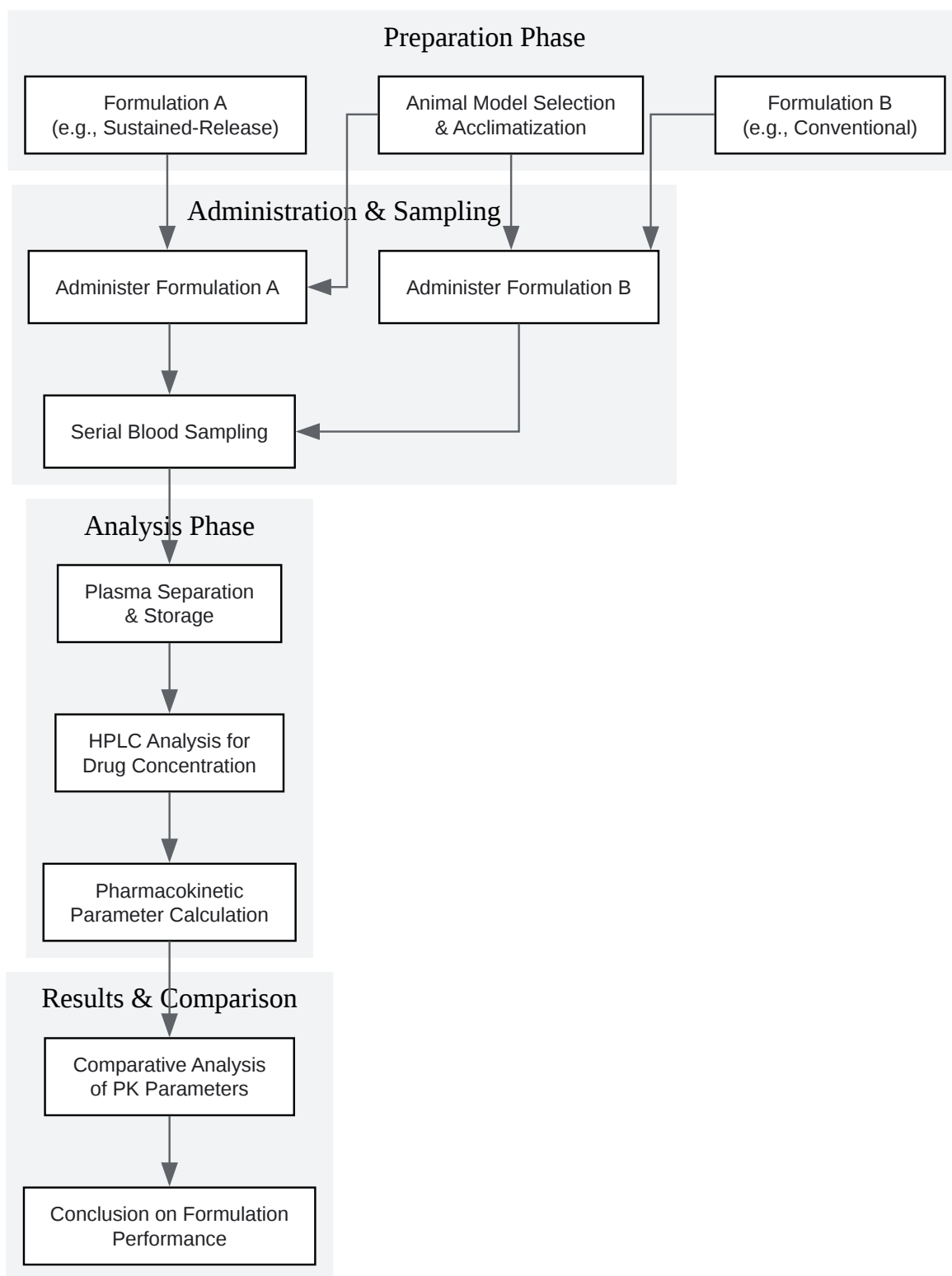
Pharmacokinetic Study in Yellow River Carp

- Animal Model: Yellow River Carp (*Cyprinus carpio haematopterus*).[12]
- Formulation: **Danofloxacin mesylate** raw material was dissolved in saline to prepare an oral solution (5 mg/mL).[12]
- Administration: A single oral dose of 10 mg/kg body weight was administered by gavage.[12]

- Blood Sampling: Blood was collected from the fishtail vein at multiple time points up to 144 hours post-administration.[12]
- Analytical Method: Danofloxacin concentrations in plasma were determined using a validated analytical method with a limit of quantification of 0.005 µg/mL.[12]
- Pharmacokinetic Analysis: A non-compartmental analysis using a naïve pooled approach was performed to determine the initial values for the population model.[12] A non-linear mixed-effect model was used to describe the population pharmacokinetics.[12]

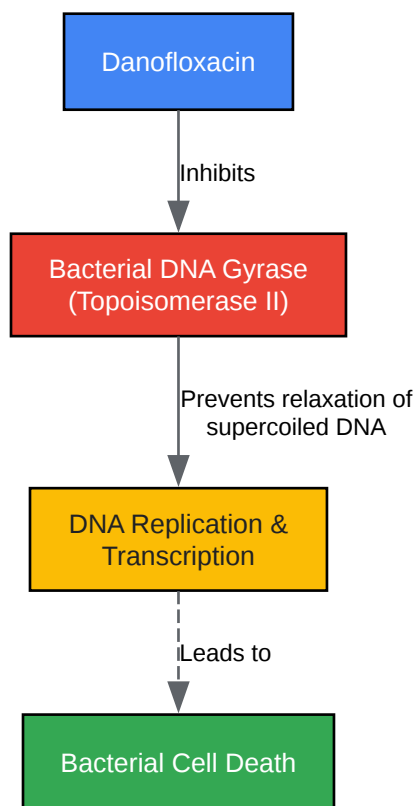
Visualizations

The following diagrams illustrate the typical experimental workflow for a comparative pharmacokinetic study and the mechanism of action of danofloxacin.



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Caption: Experimental workflow for a comparative pharmacokinetic study.



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Caption: Mechanism of action of danofloxacin.

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